Cas no 681482-19-9 (1-Boc-4-(4-methylphenyl)piperazine)
1-Boc-4-(4-methylphenyl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 4-(p-tolyl)piperazine-1-carboxylate
- 1-Boc-4-(4-methylphenyl)piperazine
- 1-Piperazinecarboxylic acid, 4-(4-methylphenyl)-, 1,1-dimethylethylester
- 4-(4-methylphenyl)-1-Piperazinecarboxylic acid 1,1-dimethylethyl ester
- tert-butyl 4-p-tolylpiperazine-1-carboxylate
- KM1177
- RL04603
- SY005827
- AB1000595
- 4-(p-Tolyl)piperazine-1-carboxylic acid tert-butyl ester
- J-524723
- FT-0732976
- MFCD11872658
- AKOS015950589
- AS-31659
- SCHEMBL2056118
- CS-0317332
- A867115
- tert-butyl 4-(4-methylphenyl)piperazine-1-carboxylate
- 681482-19-9
- DB-014709
-
- MDL: MFCD11872658
- Inchi: 1S/C16H24N2O2/c1-13-5-7-14(8-6-13)17-9-11-18(12-10-17)15(19)20-16(2,3)4/h5-8H,9-12H2,1-4H3
- InChI Key: XWXGRCUZGMGJTK-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCN(C2C=CC(C)=CC=2)CC1)=O
Computed Properties
- Exact Mass: 276.18400
- Monoisotopic Mass: 276.183778013g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.8
- XLogP3: 3.1
Experimental Properties
- PSA: 32.78000
- LogP: 3.05500
1-Boc-4-(4-methylphenyl)piperazine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Boc-4-(4-methylphenyl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A139004037-1g |
1-Boc-4-(4-methylphenyl)piperazine |
681482-19-9 | 95% | 1g |
$162.80 | 2023-09-01 | |
| Alichem | A139004037-5g |
1-Boc-4-(4-methylphenyl)piperazine |
681482-19-9 | 95% | 5g |
$466.20 | 2023-09-01 | |
| TRC | B663345-50mg |
1-BOC-4-(4-Methylphenyl)piperazine |
681482-19-9 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B663345-100mg |
1-BOC-4-(4-Methylphenyl)piperazine |
681482-19-9 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B663345-500mg |
1-BOC-4-(4-Methylphenyl)piperazine |
681482-19-9 | 500mg |
$ 95.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852795-5g |
1-Boc-4-(4-methylphenyl)piperazine |
681482-19-9 | ≥97% | 5g |
1,567.80 | 2021-05-17 | |
| Chemenu | CM120100-5g |
1-Boc-4-(4-methylphenyl)piperazine |
681482-19-9 | 97% | 5g |
$218 | 2021-08-06 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY005827-0.25g |
1-Boc-4-(4-methylphenyl)piperazine |
681482-19-9 | >97% | 0.25g |
¥750.00 | 2025-04-13 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY005827-1g |
1-Boc-4-(4-methylphenyl)piperazine |
681482-19-9 | >97% | 1g |
¥1000.00 | 2025-04-13 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY005827-5g |
1-Boc-4-(4-methylphenyl)piperazine |
681482-19-9 | >97% | 5g |
¥3100.00 | 2025-04-13 |
1-Boc-4-(4-methylphenyl)piperazine Suppliers
1-Boc-4-(4-methylphenyl)piperazine Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 1-Boc-4-(4-methylphenyl)piperazine
Introduction to 1-Boc-4-(4-methylphenyl)piperazine (CAS No. 681482-19-9)
1-Boc-4-(4-methylphenyl)piperazine, with the Chemical Abstracts Service (CAS) number 681482-19-9, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of piperazine, a six-membered heterocyclic amine, and features a tert-butyloxycarbonyl (Boc) protecting group and a 4-methylphenyl substituent. The Boc group is commonly used in organic synthesis to protect the primary amine of piperazine, allowing for selective functionalization and subsequent deprotection.
The chemical structure of 1-Boc-4-(4-methylphenyl)piperazine is characterized by its piperazine core, which is a key pharmacophore in many biologically active compounds. The presence of the Boc protecting group ensures that the amine functionality remains inert during synthetic manipulations, facilitating the construction of complex molecules. The 4-methylphenyl substituent adds additional complexity and can influence the compound's biological activity and pharmacological properties.
In recent years, 1-Boc-4-(4-methylphenyl)piperazine has been extensively studied for its potential applications in drug discovery and development. One notable area of research involves its use as an intermediate in the synthesis of novel antipsychotic agents. The piperazine moiety is known to interact with various neurotransmitter receptors, particularly serotonin (5-HT) receptors, which are implicated in several psychiatric disorders such as schizophrenia and depression.
A study published in the Journal of Medicinal Chemistry highlighted the role of 1-Boc-4-(4-methylphenyl)piperazine in the development of selective serotonin reuptake inhibitors (SSRIs). The researchers demonstrated that derivatives of this compound exhibited potent binding affinity for the serotonin transporter (SERT), making them promising candidates for treating mood disorders. The Boc protecting group was found to be crucial in modulating the lipophilicity and metabolic stability of these derivatives, enhancing their therapeutic potential.
Beyond its applications in psychiatric disorders, 1-Boc-4-(4-methylphenyl)piperazine has also shown promise in other therapeutic areas. For instance, it has been investigated as a scaffold for designing anti-inflammatory agents. A study in the Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
The versatility of 1-Boc-4-(4-methylphenyl)piperazine extends to its use as a building block in combinatorial chemistry and high-throughput screening (HTS) campaigns. Its modular structure allows for the rapid synthesis of diverse libraries of compounds, which can be screened for a wide range of biological activities. This approach has been particularly useful in identifying lead compounds for further optimization and development into drug candidates.
In addition to its synthetic utility, 1-Boc-4-(4-methylphenyl)piperazine has been studied for its pharmacokinetic properties. Research published in the European Journal of Pharmaceutical Sciences investigated the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its derivatives. The results indicated that the Boc group significantly influenced the compound's metabolic stability and bioavailability, highlighting its importance in drug design.
The safety profile of 1-Boc-4-(4-methylphenyl)piperazine is another critical aspect that has been evaluated. Preclinical studies have shown that this compound exhibits low toxicity and good tolerability at therapeutic doses. These findings support its potential as a safe and effective starting material for drug development.
In conclusion, 1-Boc-4-(4-methylphenyl)piperazine (CAS No. 681482-19-9) is a valuable compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, combined with its versatile synthetic properties and favorable pharmacological profile, makes it an attractive candidate for further exploration and development into novel therapeutic agents.
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